3-Chloro-4-(difluoromethyl)benzaldehyde
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Overview
Description
3-Chloro-4-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a difluoromethyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethyl)benzaldehyde typically involves the chlorination and difluoromethylation of benzaldehyde derivatives. One common method includes the reaction of 3-chlorobenzaldehyde with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-(difluoromethyl)benzoic acid.
Reduction: 3-Chloro-4-(difluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(difluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group.
3-(Difluoromethyl)benzaldehyde: Lacks the chlorine atom.
4-(Difluoromethoxy)benzaldehyde: Contains a difluoromethoxy group instead of difluoromethyl.
Uniqueness
3-Chloro-4-(difluoromethyl)benzaldehyde is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H5ClF2O |
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Molecular Weight |
190.57 g/mol |
IUPAC Name |
3-chloro-4-(difluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H5ClF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-4,8H |
InChI Key |
KIBXYFVEMGFPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)C(F)F |
Origin of Product |
United States |
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